![molecular formula C11H14BF2NO2 B597219 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1310404-59-1](/img/structure/B597219.png)
3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Description
Scientific Research Applications
Synthesis and Characterization
- Boric Acid Ester Intermediates : Compounds similar to 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related derivatives, are synthesized through substitution reactions. These compounds are characterized by FTIR, NMR, mass spectrometry, and X-ray diffraction, demonstrating their utility in detailed molecular structure analyses and physical chemistry studies (Huang et al., 2021).
Materials Science
- Organic Liquid Electrolyte-based Fluoride Shuttle Batteries : Derivatives of the compound, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, are investigated for their role in enhancing the performance of fluoride shuttle batteries. The research emphasizes the importance of molecular structure in influencing the Lewis acidity of borates, which in turn affects fluoride ion conductivity and solubility (Kucuk & Abe, 2020).
Drug Synthesis
- High-yield Synthesis of Radiopharmaceuticals : In the field of medicinal chemistry, the high-yield synthesis of radioligands and their non-radioactive counterparts through Suzuki-Miyaura coupling reactions highlights the utility of related boron compounds. This method showcases the role of such chemicals in developing diagnostic tools for neurodegenerative diseases (Kim & Choe, 2020).
Advanced Polymers
- Conjugated Polymers for Electronics : The synthesis of deeply colored polymers incorporating 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione units demonstrates the application of related boron compounds in creating materials with potential electronic and optoelectronic applications (Welterlich, Charov, & Tieke, 2012).
Chemical Synthesis
- Palladium-catalyzed Borylation : Studies on the palladium-catalyzed borylation of arylbromides using compounds analogous to 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine provide insights into methodologies for synthesizing aryl-boron compounds, which are valuable intermediates in organic synthesis (Takagi & Yamakawa, 2013).
properties
IUPAC Name |
3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)9-7(13)5-15-6-8(9)14/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFFIGWRPWPBRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678212 |
Source
|
Record name | 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1310404-59-1 |
Source
|
Record name | 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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